Superior Potency in VDR-Mediated Transcription Inhibition Compared to Closest Analogs
In a direct head-to-head comparison of 3-indolylmethanamine derivatives, 4-(1-Methyl-2-indolyl)aniline (PS121912) demonstrated the highest potency in a VDR-mediated transcription assay. PS121912 achieved an IC50 of 0.59 ± 0.1 µM, which is 3.7-fold more potent than the next best analog, compound 3 (IC50 = 2.2 ± 0.5 µM), and 5.1-fold more potent than compound 5 (IC50 = 3.2 ± 0.7 µM) [1]. This superior potency directly translates to a larger therapeutic index, as PS121912 exhibited a 46-fold selectivity window between its transcriptional inhibition IC50 and its cellular toxicity LC50 (27.3 ± 2.7 µM) [1].
| Evidence Dimension | VDR-mediated transcription inhibition |
|---|---|
| Target Compound Data | IC50 = 0.59 ± 0.1 µM |
| Comparator Or Baseline | Compound 3: IC50 = 2.2 ± 0.5 µM; Compound 5: IC50 = 3.2 ± 0.7 µM |
| Quantified Difference | 3.7-fold and 5.1-fold more potent |
| Conditions | HEK293T cells transfected with CMV-VDR and a CYP24A1 luciferase reporter; cells were treated with 1,25-(OH)2D3 (10 nM) and serial dilutions of test compounds for 24 hours [1]. |
Why This Matters
For procurement decisions, this ~5-fold increase in potency over the closest analogs significantly reduces the amount of compound needed for in vitro assays, thereby lowering per-experiment costs and minimizing potential off-target effects due to lower working concentrations.
- [1] Nandekar, P. P., et al. Development of Novel Vitamin D Receptor–Coactivator Inhibitors. ACS Med. Chem. Lett. 2014, 5, 2, 199–204. DOI: 10.1021/ml400462j. View Source
